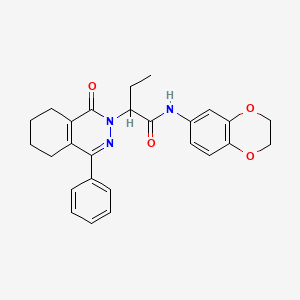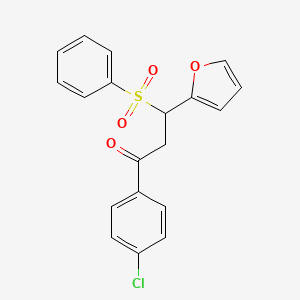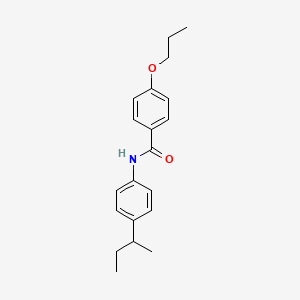![molecular formula C23H32N2O2 B4983366 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B4983366.png)
1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,5-dimethylphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,5-dimethylphenyl)piperazine, commonly known as DOM or STP, is a psychoactive drug that belongs to the phenethylamine and piperazine families. It was first synthesized by Alexander Shulgin in the 1960s and has gained popularity as a recreational drug due to its potent hallucinogenic effects. However, the compound also has potential applications in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of DOM involves the activation of serotonin receptors, particularly the 5-HT2A receptor, which is responsible for mediating the hallucinogenic effects of the drug. Activation of these receptors leads to changes in neuronal activity in various regions of the brain, including the prefrontal cortex, temporal lobe, and limbic system. These changes are thought to be responsible for the altered perception, mood, and thought processes experienced by users of the drug.
Biochemical and Physiological Effects
DOM has a number of biochemical and physiological effects on the body, including increased heart rate, blood pressure, and body temperature. The drug also causes dilation of the pupils, muscle tension, and altered perception of time and space. These effects are thought to be due to the activation of serotonin receptors in various regions of the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DOM in lab experiments is its potent hallucinogenic effects, which can be used to study the effects of hallucinogens on the brain and behavior. However, the drug also has a number of limitations, including its potential for abuse and the fact that it is illegal in many countries. Additionally, the high doses required to produce the desired effects can be toxic and potentially lethal, making it difficult to use in animal studies.
Direcciones Futuras
There are several future directions for research involving DOM, including the development of new compounds that target specific serotonin receptors, as well as the use of these compounds in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further studies are needed to determine the long-term effects of DOM use on the brain and behavior, as well as the potential risks and benefits of using these compounds in a clinical setting.
Métodos De Síntesis
The synthesis of DOM involves several steps, including the condensation of 2,5-dimethoxybenzaldehyde with nitroethane, followed by reduction and alkylation to form 2,5-dimethoxyphenethylamine. The final step involves the reaction of 2,5-dimethoxyphenethylamine with 3,4-dimethoxyphenylacetone and formaldehyde to form DOM.
Aplicaciones Científicas De Investigación
DOM has been used in scientific research to study the effects of hallucinogens on the brain and behavior. Studies have shown that DOM has a high affinity for serotonin receptors, particularly the 5-HT2A receptor, which is responsible for mediating the hallucinogenic effects of the drug. The compound has also been used to study the effects of hallucinogens on learning and memory, as well as the potential therapeutic applications of these compounds in treating psychiatric disorders.
Propiedades
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)propan-2-yl]-4-(2,5-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2/c1-17-6-7-18(2)21(14-17)25-12-10-24(11-13-25)19(3)15-20-8-9-22(26-4)23(16-20)27-5/h6-9,14,16,19H,10-13,15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVNPOSYZRWQHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(C)CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[2-(4-morpholinyl)ethyl]thio}-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4983285.png)
![ethyl (2,6-dichloro-4-{[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B4983289.png)



![ethyl 2-methyl-4-[(3-nitrophenyl)amino]-6-quinolinecarboxylate hydrochloride](/img/structure/B4983325.png)
![2-[(2-fluorophenoxy)methyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4983327.png)
![5'-acetyl-6'-methyl-2'-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1',4'-dihydro-3,4'-bipyridine-3'-carbonitrile](/img/structure/B4983341.png)
![6-(4-chlorophenyl)-10,11-dimethoxy-7,7a-dihydro-12H-isoindolo[2,1-a][1,5]benzodiazepin-12-one](/img/structure/B4983348.png)


![1,3-dioxo-N-1,3-thiazol-2-yl-2-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-5-isoindolinecarboxamide](/img/structure/B4983363.png)
![6-methyl-N-[4-(1-pyrrolidinyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4983371.png)
